

Crystallization & Structural Analysis of Cevipabulin-Tubulin Complex

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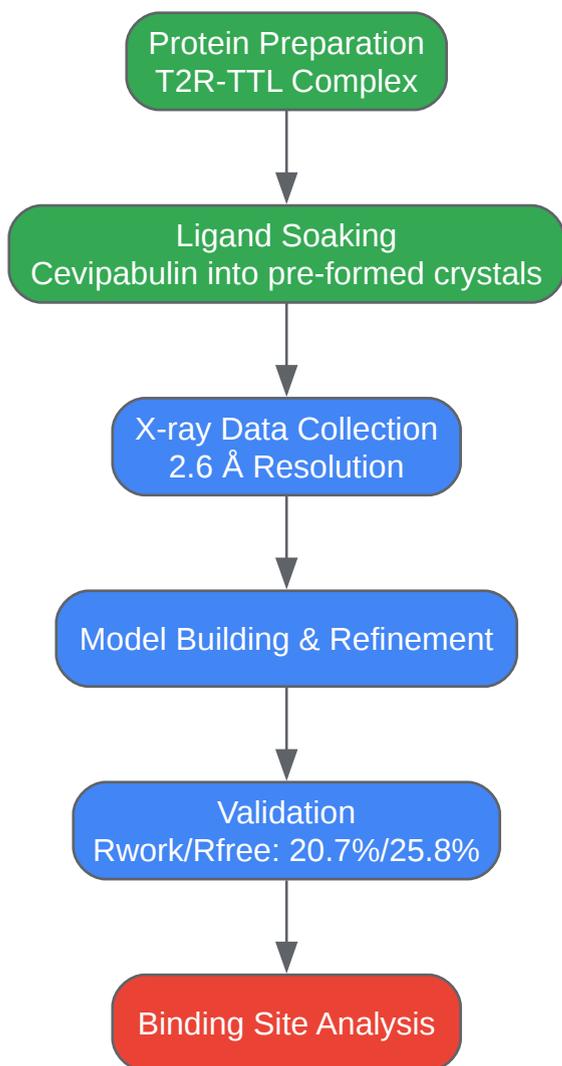
Compound Focus: Cevipabulin

CAS No.: 849550-05-6

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The following workflow outlines the major experimental steps for determining the **cevipabulin**-tubulin complex structure, from protein preparation to model validation.



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Crystallization Conditions and Data Collection

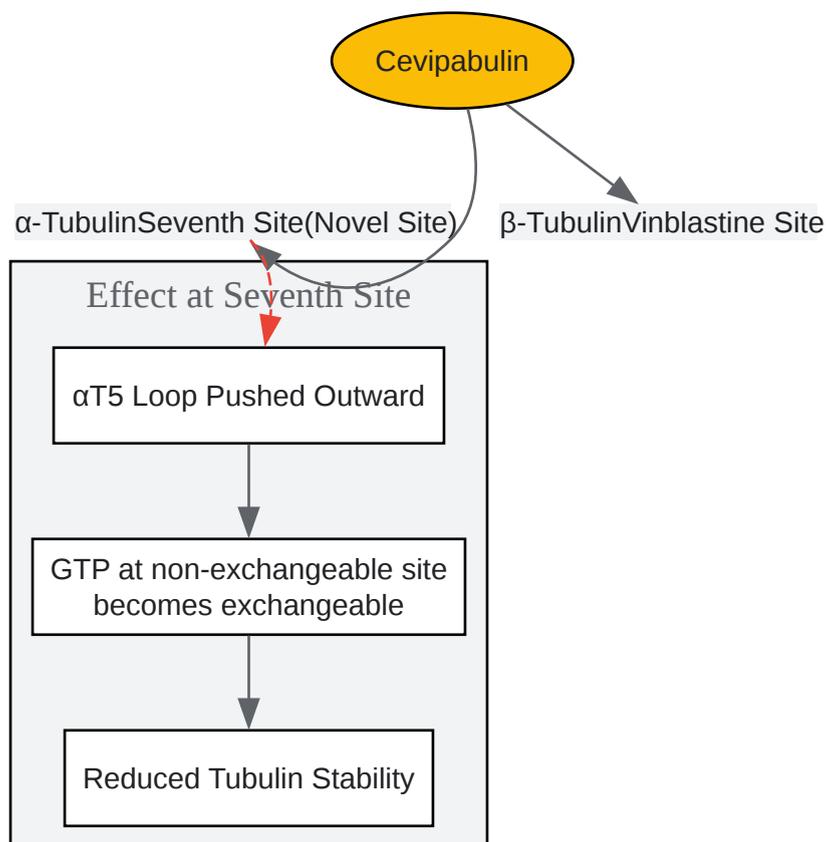
The successful structural determination of the **cevipabulin**-tubulin complex relied on the well-established T2R-TTL system and ligand soaking techniques [1].

Table 1: Crystallization and Data Collection Parameters [1]

Parameter	Specification
Tubulin Complex	Two tubulin heterodimers, RB3 (stathmin-like protein), Tubulin Tyrosine Ligase (T2R-TTL)
Ligand Introduction	Soaking into pre-formed crystals
Space Group	P2 ₁ 2 ₁ 2 ₁
Cell Dimensions	a=104.4 Å, b=160.8 Å, c=174.8 Å
Resolution	50.0 - 2.60 Å
Data Completeness	100%

Cevipabulin's Dual Binding Sites on Tubulin

Cevipabulin binds to two distinct sites on the tubulin heterodimer, which explains its unique mechanism of action. The diagram below illustrates these binding sites and their conformational effects.



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Table 2: Characteristics of Cevipabulin Binding Sites [1]

Parameter	Vinblastine Site	Seventh Site (Novel)
Location	Interdimer interface (between β 1- and α 2-tubulin)	Intradimer interface (between α 2- and β 2-tubulin)
Structural Effect	Enhances longitudinal interactions; can induce spiral aggregates	Pushes the α T5 loop outward, making non-exchangeable GTP exchangeable
Functional Consequence	Promotes tubulin polymerization in a paclitaxel-like manner	Reduces tubulin stability, leading to proteasomal degradation

Functional Validation Assays

To confirm the cellular effects observed from the structural data, several key functional assays were performed [1].

Table 3: Key Functional Validation Assays [1]

Assay	Application & Findings
Immunoblotting	Confirmed dose-dependent and time-dependent decrease in tubulin protein levels in multiple cell lines (HeLa, Hct116, H460, SU-DHL-6).
Quantitative PCR	Verified that α - and β -tubulin mRNA levels were unaffected, indicating post-transcriptional degradation.
Proteasome Inhibition	Use of MG132 (proteasome inhibitor) completely blocked cevipabulin-induced tubulin degradation, confirming a proteasome-dependent pathway.
Label-free Quantitative Proteomics	Showed significant and selective down-regulation of α - and β -tubulin proteins after 6-hour cevipabulin treatment in HeLa cells.

Protocol Notes for Researchers

- **Stability is Key:** The T2R-TTL complex stabilizes tubulin in a conformation suitable for crystallization. Maintaining complex integrity throughout purification and crystallization is critical [1].
- **Soaking Technique:** Introducing **cevipabulin** via soaking into pre-formed crystals, rather than co-crystallization, was successful. Optimize soaking concentration and duration to avoid crystal damage [1].
- **Contextualizing the Target:** The discovery of the seventh site on α -tubulin is significant, as most known binding sites are on β -tubulin. This novel site offers a potential new avenue for drug development to overcome β -tubulin-related resistance mechanisms [1].

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References

1. Cevipabulin-tubulin complex reveals a novel agent binding ... [pmc.ncbi.nlm.nih.gov]

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